MFCD04065937
Overview
Description
The compound “MFCD04065937” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical reactions and its utility in scientific research
Scientific Research Applications
“MFCD04065937” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04065937” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to achieve high yield and purity while minimizing the production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: “MFCD04065937” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of “MFCD04065937” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- Compound A: Known for its high reactivity in oxidation reactions.
- Compound B: Used in similar biological studies but with different molecular targets.
- Compound C: Employed in industrial applications with a focus on material production.
Properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-11(14-12(18)16-15-8)13-7-6-9-2-4-10(17)5-3-9/h2-5,17H,6-7H2,1H3,(H2,13,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIONSWTHWQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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